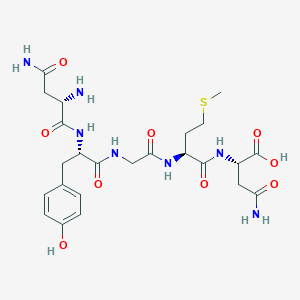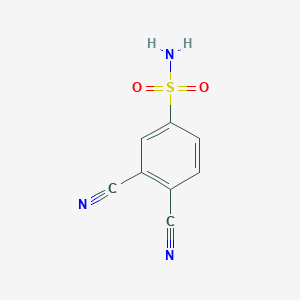![molecular formula C24H22O4 B12553125 2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] CAS No. 143304-61-4](/img/structure/B12553125.png)
2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] is an organic compound characterized by its unique structure, which includes a 1,4-phenylene core flanked by two 4-methoxyphenyl ethanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] typically involves the condensation of 4-methoxyacetophenone with terephthalaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism by which 2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. In materials science, its electronic properties are influenced by the conjugation of the aromatic rings and the presence of electron-donating methoxy groups, which affect its conductivity and luminescence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diacetylbenzene: Similar structure but lacks the methoxy groups.
2,2’-Bis(4-methoxyphenyl)propane: Similar methoxy substitution but different core structure.
4,4’-Dimethoxybenzophenone: Similar methoxy substitution but different connectivity.
Uniqueness
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] is unique due to its combination of a 1,4-phenylene core and two 4-methoxyphenyl ethanone groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
143304-61-4 |
|---|---|
Molekularformel |
C24H22O4 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-2-[4-[2-(4-methoxyphenyl)-2-oxoethyl]phenyl]ethanone |
InChI |
InChI=1S/C24H22O4/c1-27-21-11-7-19(8-12-21)23(25)15-17-3-5-18(6-4-17)16-24(26)20-9-13-22(28-2)14-10-20/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
VHLMSQMTWJHLQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)CC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



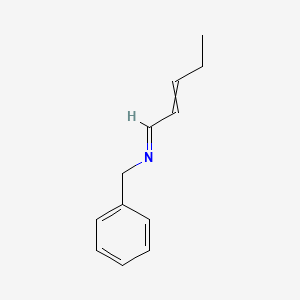
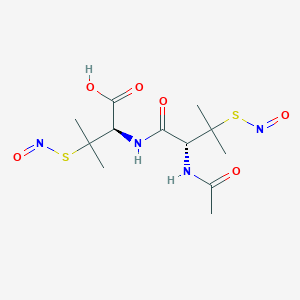
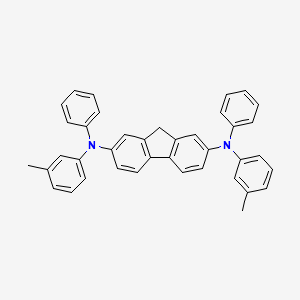

![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)
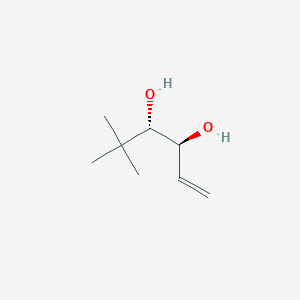
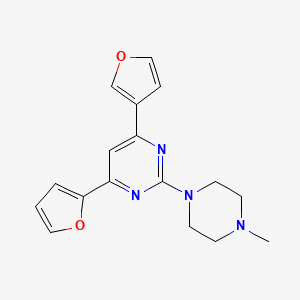
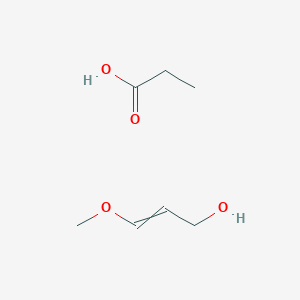

![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
